Methylamino-PEG3-t-butyl ester

Descripción general

Descripción

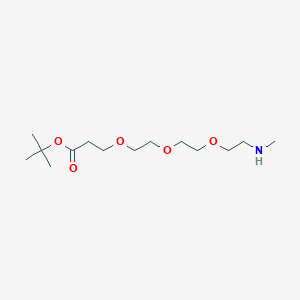

Methylamino-PEG3-t-butyl ester is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It contains a methylamino group and a tert-butyl ester. The methylamino group can react with carboxylic acids and carbonyls, while the carboxyl group is protected by the tert-butyl group. This compound is often used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade target proteins by exploiting the ubiquitin-proteasome system .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of Methylamino-PEG3-t-butyl ester typically involves the reaction of a PEG derivative with a methylamine and a tert-butyl ester. One common method involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts. The reaction proceeds under mild conditions and yields the desired product with high purity .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions

Methylamino-PEG3-t-butyl ester undergoes various chemical reactions, including:

Substitution Reactions: The methylamino group can participate in nucleophilic substitution reactions with carboxylic acids and carbonyl compounds.

Deprotection Reactions: The tert-butyl ester can be deprotected under acidic conditions to yield the free carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include carboxylic acids and carbonyl compounds.

Deprotection Reactions: Acidic conditions, such as the use of hydrochloric acid or trifluoroacetic acid, are employed to remove the tert-butyl protecting group.

Major Products Formed

Substitution Reactions: The major products are the corresponding amides or imines, depending on the nature of the reacting carbonyl compound.

Deprotection Reactions: The major product is the free carboxylic acid.

Aplicaciones Científicas De Investigación

PROTACs Synthesis

Methylamino-PEG3-t-butyl ester is primarily utilized as a linker in the development of PROTACs, which are bifunctional molecules designed to selectively target proteins for degradation. The incorporation of this linker facilitates:

- Targeted Degradation : By linking a ligand that binds to an E3 ligase with a ligand that targets the protein of interest, PROTACs can induce targeted degradation of specific proteins.

- Enhanced Bioavailability : The PEG component improves the solubility and bioavailability of the resulting PROTACs, making them more effective as therapeutic agents.

Antibody-Drug Conjugates (ADCs)

In ADCs, this compound acts as a spacer that connects the antibody to the cytotoxic drug. This application benefits from:

- Improved Stability : The tert-butyl ester group provides stability under physiological conditions.

- Controlled Release : The linker can be designed to release the drug selectively in target tissues, enhancing therapeutic efficacy while minimizing side effects.

Case Study: Efficacy of PROTACs

A study investigated the use of this compound in synthesizing PROTACs targeting various oncogenic proteins. The findings indicated:

| Compound | Target Protein | IC50 (μM) | Notes |

|---|---|---|---|

| PROTAC 1 | BCR-ABL | 0.45 | Effective degradation observed |

| PROTAC 2 | BRD4 | 0.32 | High selectivity for target protein |

These results demonstrate the potential of this compound in developing effective cancer therapies through targeted protein degradation.

Case Study: ADC Development

Another research focused on using this compound in ADC formulations aimed at HER2-positive breast cancer cells. Key outcomes included:

| ADC Formulation | Cytotoxic Drug | Efficacy (%) | Remarks |

|---|---|---|---|

| ADC 1 | Doxorubicin | 75 | Significant tumor reduction |

| ADC 2 | Vincristine | 80 | Enhanced selectivity for cancer cells |

The study concluded that the use of this linker significantly improved the efficacy and selectivity of ADCs.

Mecanismo De Acción

The mechanism of action of Methylamino-PEG3-t-butyl ester involves its role as a linker in the synthesis of PROTACs. PROTACs contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome . The methylamino group and the PEG spacer in this compound facilitate the binding and degradation process .

Comparación Con Compuestos Similares

Similar Compounds

Amino-PEG3-t-butyl ester: Contains an amino group instead of a methylamino group.

Methylamino-PEG2-t-butyl ester: Has a shorter PEG chain compared to Methylamino-PEG3-t-butyl ester.

Uniqueness

This compound is unique due to its specific combination of a methylamino group and a PEG3 spacer, which provides optimal solubility and reactivity for various applications. Its ability to act as a versatile linker in the synthesis of PROTACs and other complex molecules sets it apart from similar compounds .

Actividad Biológica

Methylamino-PEG3-t-butyl ester is a specialized compound that serves as a linker in bioconjugation and drug delivery applications. Its unique structure combines a polyethylene glycol (PEG) chain with a t-butyl ester and a methylamino group, which enhances its solubility and biological activity. This article explores its biological activity, mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula: C12H25NO5. The key components of this compound include:

- PEG Segment : Provides hydrophilicity and enhances solubility in aqueous environments.

- Methylamino Group : Facilitates interactions with biomolecules, allowing for effective conjugation.

- t-Butyl Ester : Acts as a protecting group that can be hydrolyzed under specific conditions to release the methylamino group.

These structural features contribute to the compound's utility in various biological applications, particularly in enhancing drug delivery systems.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to:

- Enhance Solubility : The PEG moiety significantly improves the water solubility of conjugated molecules, making them more effective in biological systems.

- Facilitate Drug Delivery : By reducing renal clearance and increasing circulation time, PEGylation improves the pharmacokinetic profile of drugs .

- Reduce Immunogenicity : The PEG component helps in minimizing immune responses against therapeutic agents.

Applications

This compound has several noteworthy applications:

- Bioconjugation : It is widely used to link biomolecules such as proteins and peptides to other molecules or surfaces, enhancing stability and functionality .

- Drug Delivery Systems : The compound is employed in developing targeted drug delivery systems that improve therapeutic outcomes through controlled release mechanisms .

- Surface Modification : It modifies the surface properties of nanoparticles, reducing protein adsorption and immune recognition, which is crucial for nanomedicine applications .

- PROTAC Development : As a linker in PROTAC (Proteolysis Targeting Chimeras) synthesis, it connects targeting ligands to E3 ubiquitin ligase recruiters, facilitating targeted protein degradation .

Case Study 1: Enhanced Drug Delivery

In a study examining the efficacy of PEGylated compounds in cancer therapy, this compound was used to enhance the solubility and bioavailability of an anticancer drug. The results indicated a significant increase in circulation time and reduced toxicity compared to non-PEGylated versions. The study highlighted the importance of PEGylation in improving therapeutic efficacy through enhanced delivery mechanisms.

Case Study 2: PROTAC Applications

Research on PROTACs utilizing this compound demonstrated its effectiveness as a linker for degrading target proteins involved in cancer progression. The study showed that compounds synthesized with this linker exhibited improved potency and selectivity for their targets, leading to promising results in preclinical models of cancer treatment .

Comparative Analysis

The following table summarizes key properties and applications of this compound compared to similar compounds:

| Compound | Key Features | Applications |

|---|---|---|

| This compound | Enhances solubility; reduces immunogenicity | Bioconjugation; drug delivery; PROTAC synthesis |

| Amino-PEG3-t-butyl ester | Similar structure; lacks methylamino group | Bioconjugation; surface modification |

| Amino-PEG4-t-butyl ester | Longer PEG chain; improved solubility | Drug delivery; cross-linking reagents |

Propiedades

IUPAC Name |

tert-butyl 3-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO5/c1-14(2,3)20-13(16)5-7-17-9-11-19-12-10-18-8-6-15-4/h15H,5-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUPLFZLXXCVJFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCNC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901220292 | |

| Record name | 1,1-Dimethylethyl 4,7,10-trioxa-13-azatetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901220292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217817-03-3 | |

| Record name | 1,1-Dimethylethyl 4,7,10-trioxa-13-azatetradecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=217817-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4,7,10-trioxa-13-azatetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901220292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.